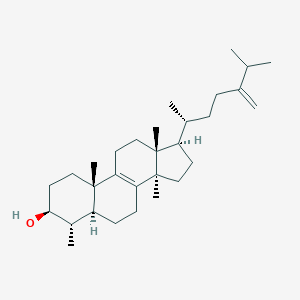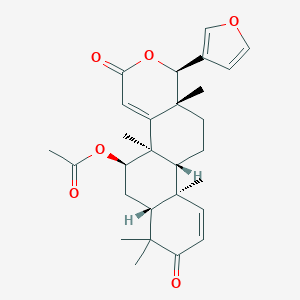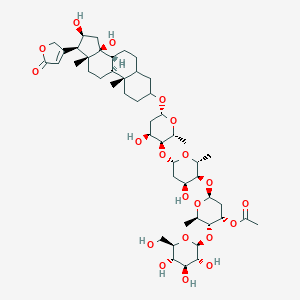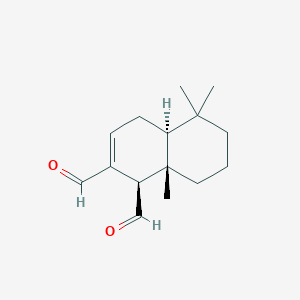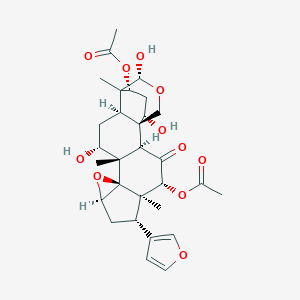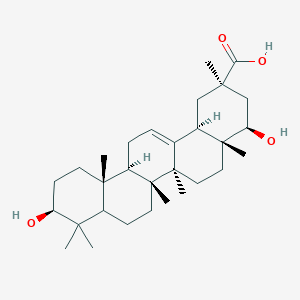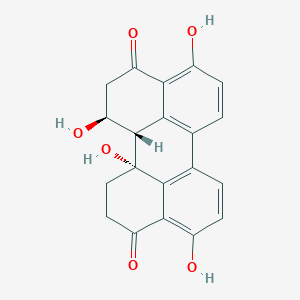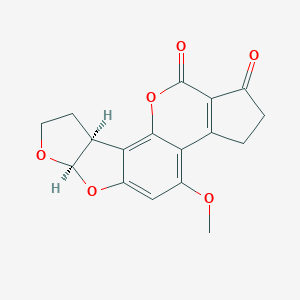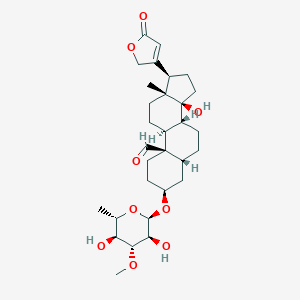
秘鲁苷
描述
科学研究应用
秘鲁苷具有广泛的科学研究应用:
化学: 它被用作心血管苷及其化学性质研究中的模型化合物。
生物学: 秘鲁苷被研究用于其对细胞过程的影响,包括细胞凋亡和细胞周期调控.
准备方法
合成路线及反应条件: 秘鲁苷通常从黄花夹竹桃的种子或果实中提取,通过发酵过程释放植物材料中的糖苷 . 然后使用色谱法提取和纯化糖苷 .
工业生产方法: 在工业环境中,秘鲁苷的制备涉及使用油性植物来源,如黄花夹竹桃的果实或种子。 发酵步骤释放糖苷,然后对其进行提取和纯化 . 该方法确保秘鲁苷的高产率。
化学反应分析
反应类型: 秘鲁苷会经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 秘鲁苷可以在酸性条件下使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 秘鲁苷的还原可以使用钯催化剂存在下的氢气实现。
取代: 涉及秘鲁苷的取代反应通常使用甲醇钠或乙醇钠等试剂。
主要生成物: 这些反应生成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生各种氧化衍生物,而还原可以产生秘鲁苷的还原形式。
作用机制
相似化合物的比较
- Ouabain
- Digitoxin
- Lanatoside C
- Strophanthidin
Comparison: Peruvoside is unique among cardiac glycosides due to its relatively minor effect on heart rate and impulse conduction systems . It has shown greater effectiveness in inducing cell death in leukemia cells compared to ouabain and digitoxin . Additionally, peruvoside has demonstrated strong antiviral properties against a range of viruses, including SARS-CoV-2, which sets it apart from other cardiac glycosides .
属性
IUPAC Name |
(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTSPAGBAFCORP-HBUONDEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881388 | |
| Record name | Peruvosid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-87-2 | |
| Record name | Peruvoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannogenin thevetoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peruvoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peruvosid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERUVOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT36KGC6A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of peruvoside?
A1: Peruvoside has the molecular formula C30H46O12 and a molecular weight of 586.67 g/mol. []
Q2: Is there any spectroscopic data available for peruvoside?
A2: Yes, mass spectrometry data for peruvoside and its trimethylsilyl derivatives are available. The mass spectra show characteristic fragment ions that provide insights into its structure. []
Q3: How does peruvoside exert its effects at the cellular level?
A3: Peruvoside's primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump. [] This inhibition disrupts the ion balance across the cell membrane, leading to downstream effects on various signaling pathways.
Q4: What are some of the key downstream effects of peruvoside's interaction with the Na+/K+ ATPase pump?
A4: Inhibition of the Na+/K+ ATPase pump by peruvoside triggers a cascade of events, including:
- Induction of anoikis: Peruvoside sensitizes cancer cells to anoikis, a form of programmed cell death triggered by cell detachment from the extracellular matrix. []
- Activation of apoptotic pathways: Peruvoside activates the mitochondrial pathway of caspase activation, leading to apoptosis in cancer cells. [, , ]
- Modulation of signaling pathways: Peruvoside influences multiple signaling pathways implicated in cancer progression, including MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR. [, ]
Q5: Does peruvoside affect androgen receptor signaling?
A5: Yes, research shows that peruvoside effectively blocks androgen receptor-dependent gene expression in prostate cancer cells. It achieves this by promoting rapid androgen receptor degradation through the proteasome pathway. []
Q6: What types of cancer cells have shown sensitivity to peruvoside in vitro?
A6: In vitro studies demonstrate the anticancer activity of peruvoside against various cancer cell lines, including:
Q7: Are there any in vivo studies supporting the anticancer potential of peruvoside?
A7: Yes, in vivo studies using mouse models have shown that peruvoside can inhibit tumor metastasis without significantly affecting the growth of primary subcutaneous tumors. []
Q8: Has peruvoside been evaluated in clinical trials for cancer treatment?
A8: While peruvoside shows promise as an anticancer agent in preclinical studies, it has not yet progressed to clinical trials for cancer treatment.
Q9: What is known about the pharmacokinetics of peruvoside?
A9: Pharmacokinetic studies in animals have investigated the absorption, distribution, metabolism, and excretion of peruvoside. The compound shows rapid absorption after oral administration, with peak blood levels achieved within 1 hour. []
Q10: What are the potential toxic effects of peruvoside?
A10: Peruvoside, like other cardiac glycosides, can exhibit cardiotoxicity at high doses. [, , , ] It's crucial to note that the therapeutic window for its cardiotonic effects is narrow.
Q11: How do structural modifications of peruvoside influence its activity?
A11: Studies exploring the SAR of cardiac glycosides, including peruvoside, suggest that:
- The length of the sugar side chain attached to the steroid core can impact anticancer efficacy. []
- Specific functional groups on both the carbohydrate and steroid moieties influence the compound's potency and selectivity. []
- The presence or absence of hydroxyl groups at certain positions on the steroid nucleus can affect its interaction with the Na+/K+ ATPase pump and its overall activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



